Methyl 4-(4-((4-methoxyphenyl)sulfonyl)piperidine-1-carbonyl)benzoate
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Overview
Description
Methyl 4-(4-((4-methoxyphenyl)sulfonyl)piperidine-1-carbonyl)benzoate is a complex organic compound that features a piperidine ring, a sulfonyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-((4-methoxyphenyl)sulfonyl)piperidine-1-carbonyl)benzoate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is usually introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the piperidine derivative.
Esterification: The final step involves esterification, where the carboxylic acid group is converted into a methyl ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the sulfonyl group.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Methyl 4-(4-((4-methoxyphenyl)sulfonyl)piperidine-1-carbonyl)benzoate is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential as a drug candidate. The piperidine ring is a common motif in many pharmaceuticals, and the presence of the sulfonyl group can enhance the compound’s biological activity.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of Methyl 4-(4-((4-methoxyphenyl)sulfonyl)piperidine-1-carbonyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-((4-methylphenyl)sulfonyl)piperidine-1-carbonyl)benzoate
- Methyl 4-(4-((4-chlorophenyl)sulfonyl)piperidine-1-carbonyl)benzoate
Uniqueness
Methyl 4-(4-((4-methoxyphenyl)sulfonyl)piperidine-1-carbonyl)benzoate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This makes it distinct from similar compounds with different substituents on the phenyl ring.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Biological Activity
Methyl 4-(4-((4-methoxyphenyl)sulfonyl)piperidine-1-carbonyl)benzoate is a complex organic compound belonging to the class of piperidine derivatives. Its unique structural features suggest potential applications in medicinal chemistry and pharmacology. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a piperidine ring substituted with a methoxyphenyl sulfonyl group and a benzoate moiety. The chemical structure can be represented as follows:
This structure is significant because the presence of both the sulfonyl and methoxy groups may enhance its biological activity compared to simpler piperidine derivatives.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the piperidine core followed by the introduction of the sulfonyl and benzoate groups. The synthetic route may include:
- Formation of Piperidine Ring : Starting from appropriate precursors.
- Sulfonation : Introduction of the methoxyphenyl sulfonyl group.
- Carbonylation : Attachment of the benzoate moiety.
Each step requires careful optimization to ensure high yield and purity.
Biological Activity
This compound has been investigated for various biological activities, particularly in pharmacology. Key findings include:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in cancer progression, such as kinases. Interaction studies suggest that it binds effectively to target sites, influencing downstream signaling pathways.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Induces apoptosis | |
Enzyme Inhibition | Inhibits kinase activity | |
Cytotoxicity | Reduces viability in cancer cells |
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:
- Binding Affinity : High binding affinity to specific enzymes or receptors, which could modulate their activity.
- Cell Cycle Regulation : Potential interference with cell cycle progression leading to growth inhibition in malignant cells.
Case Studies
Several case studies have highlighted the potential clinical applications of this compound:
- Study on Cancer Cell Lines : A study demonstrated that this compound significantly reduced cell proliferation in breast cancer cell lines, with an IC50 value indicating effective dose levels for therapeutic application .
- Kinase Interaction Analysis : Research involving kinase assays showed that this compound selectively inhibits CDK6, a key regulator in cell cycle progression, suggesting its potential as a targeted therapy for cancers driven by CDK dysregulation .
Properties
IUPAC Name |
methyl 4-[4-(4-methoxyphenyl)sulfonylpiperidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6S/c1-27-17-7-9-18(10-8-17)29(25,26)19-11-13-22(14-12-19)20(23)15-3-5-16(6-4-15)21(24)28-2/h3-10,19H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFVHXGZNPCSGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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